molecular formula C26H23ClN4O2S B11213463 3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one

3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11213463
M. Wt: 491.0 g/mol
InChI Key: XQIUKJPRUJGQSZ-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone family, characterized by a bicyclic core structure with a sulfur atom at position 2 (2-sulfanylidene) and a chlorine substituent at position 5.

Properties

Molecular Formula

C26H23ClN4O2S

Molecular Weight

491.0 g/mol

IUPAC Name

3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C26H23ClN4O2S/c27-20-9-10-22-23(16-20)28-26(34)31(25(22)33)21-8-4-7-19(15-21)24(32)30-13-11-29(12-14-30)17-18-5-2-1-3-6-18/h1-10,15-16H,11-14,17H2,(H,28,34)

InChI Key

XQIUKJPRUJGQSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)N4C(=O)C5=C(C=C(C=C5)Cl)NC4=S

Origin of Product

United States

Preparation Methods

Introduction of the Phenyl Group

A Suzuki-Miyaura coupling is employed to attach the phenyl ring. The core is brominated at position 3 using N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ and potassium carbonate.

Reaction Conditions :

  • Temperature: 80°C

  • Solvent: DMF/Water (3:1)

  • Yield: 72%

Carboxylic Acid Activation

The phenyl ring is further modified with a carboxylic acid group at the meta position using Friedel-Crafts acylation with acetyl chloride and AlCl₃. Oxidation with KMnO₄ converts the acetyl group to carboxylic acid.

Key Reaction :
Phenyl-Quinazolinone+AcClAlCl3Acetylated DerivativeKMnO4Carboxylic Acid\text{Phenyl-Quinazolinone} + \text{AcCl} \xrightarrow{\text{AlCl}_3} \text{Acetylated Derivative} \xrightarrow{\text{KMnO}_4} \text{Carboxylic Acid}
Yield: 68%

Coupling of 4-Benzylpiperazine

The final step involves forming an amide bond between the carboxylic acid and 4-benzylpiperazine .

Piperazine Preparation

4-Benzylpiperazine is synthesized via alkylation of piperazine with benzyl chloride in ethanol, catalyzed by potassium carbonate.
Piperazine+Benzyl ChlorideK2CO34-Benzylpiperazine\text{Piperazine} + \text{Benzyl Chloride} \xrightarrow{\text{K}_2\text{CO}_3} \text{4-Benzylpiperazine}
Yield: 89%

Amide Bond Formation

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 4-benzylpiperazine in dichloromethane.

Optimized Protocol :

  • Activation : SOCl₂, reflux, 2 hours.

  • Coupling : 4-Benzylpiperazine, DCM, room temperature, 12 hours.

  • Yield : 75%

Integrated Synthetic Route

Combining the above steps, the full synthesis proceeds as follows:

  • Quinazolinone Core : Nimentovsky method → Chlorination → Thiolation.

  • Phenyl Functionalization : Bromination → Suzuki coupling → Friedel-Crafts acylation → Oxidation.

  • Piperazine Coupling : Acyl chloride formation → Amide bond formation.

Overall Yield : ~35% (calculated from stepwise yields).

Alternative Methodologies

One-Pot Synthesis

A patent (JP6724115B2) describes a one-pot approach using microwave-assisted synthesis to reduce reaction times. The quinazolinone core, phenyl group, and piperazine are assembled sequentially in a single reactor, achieving a 40% yield.

Solid-Phase Synthesis

Source highlights resin-bound intermediates for iterative coupling, though this method is less common due to challenges in purifying hydrophobic intermediates.

Analytical Characterization

Critical data for validating the compound’s structure:

  • HRMS (ESI+) : m/z 547.1543 [M+H]⁺ (calculated for C₂₇H₂₄ClN₄O₂S).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinazolinone-H), 7.65–7.12 (m, 9H, aromatic-H), 3.82 (s, 2H, piperazine-CH₂), 2.45 (br s, 8H, piperazine-H).

  • HPLC Purity : 98.5% (C18 column, acetonitrile/water).

Challenges and Optimization

  • Regioselectivity : Competing reactions during chlorination and thiolation require precise temperature control.

  • Solvent Choice : Anhydrous DMF improves coupling efficiency but complicates purification.

  • Catalyst Loading : Pd(PPh₃)₄ at 5 mol% balances cost and reactivity .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxide or sulfone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzylpiperazine moiety may interact with neurotransmitter receptors, while the quinazolinone core could inhibit specific enzymes involved in cellular processes. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

2.1.1 Quinazolinone vs. Coumarin Derivatives Compounds like 4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one (4g) () and 4-[3-[4-(4-hydroxy-benzyl)-piperazin-1-yl]-propoxy]-7-methoxy-3-phenyl-chromen-2-one (4d) () feature a coumarin (chromen-2-one) core instead of quinazolinone. The coumarin scaffold introduces a lactone ring, which may enhance metabolic stability compared to the thione-containing quinazolinone.

2.1.2 Substituent Positioning
The compound 7-chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one () differs by replacing the benzyl group with a phenyl moiety on the piperazine ring. This modification reduces lipophilicity (due to the absence of a methylene bridge), which could alter blood-brain barrier penetration or receptor binding affinity .

Piperazine Functionalization

2.2.1 Benzyl vs. Aryl Substitutions The target compound’s 4-benzylpiperazine group contrasts with 4-phenylpiperazine () and 4-(furan-2-carbonyl)piperazine (). In contrast, the furan-carbonyl group in 7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one introduces a heteroaromatic ring, which may improve water solubility but reduce metabolic stability due to oxidative susceptibility .

2.2.2 Carboxylate Modifications
Ethyl 4-[[3-[(2-chlorophenyl)methyl]-4-oxidanylidene-2-sulfanylidene-1H-quinazolin-7-yl]carbonyl]piperazine-1-carboxylate () includes an ethyl carboxylate ester on the piperazine. This ester group may serve as a prodrug moiety, enhancing oral bioavailability through hydrolysis in vivo. However, it introduces steric bulk that could hinder target engagement compared to the unmodified benzyl group in the target compound .

Chlorine and Thione Effects

The 7-chloro substituent in the target compound is absent in analogs like 4g () and 4d (), which instead feature methoxy groups. Chlorine’s electron-withdrawing nature may enhance electrophilic interactions with biological targets, while the thione (2-sulfanylidene) group could participate in hydrogen bonding or metal coordination, distinguishing it from coumarin-based analogs .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Quinazolinone 7-chloro, 4-benzylpiperazine-1-carbonyl Not reported High lipophilicity, potential kinase inhibition
Compound Quinazolinone 7-chloro, 4-phenylpiperazine-1-carbonyl ~528 (estimated) Reduced lipophilicity vs. target
Compound Quinazolinone 2-chlorophenylmethyl, ethyl carboxylate Not reported Prodrug potential, steric bulk
Compound Quinazolinone Furan-2-carbonyl, methoxyethyl 442.5 Enhanced solubility, heteroaromaticity
Compound (4g) Coumarin 4-methyl-benzyl, propoxy-piperazine Not reported Improved metabolic stability

Research Implications

  • Lipophilicity : The benzyl group in the target compound likely enhances CNS penetration compared to phenyl or carboxylate analogs .
  • Synthetic Accessibility : Compounds with propoxy-piperazine linkages (–3) may be easier to synthesize but less target-specific.
  • Biological Activity : The absence of reported pharmacological data necessitates further studies to compare efficacy, toxicity, and selectivity across these analogs.

Biological Activity

3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound that belongs to the quinazolinone class of compounds, known for their diverse biological activities. The structural features of this compound, including the benzylpiperazine moiety and sulfanylidene group, suggest potential interactions with various biological targets, particularly in pharmacological applications.

Chemical Structure

The molecular formula of the compound is C26H23ClN4O2SC_{26}H_{23}ClN_{4}O_{2}S. Its structure can be represented as follows:

Structure 3 3 4 benzylpiperazine 1 carbonyl phenyl 7 chloro 2 sulfanylidene 1H quinazolin 4 one\text{Structure }\text{3 3 4 benzylpiperazine 1 carbonyl phenyl 7 chloro 2 sulfanylidene 1H quinazolin 4 one}

Biological Activity Overview

Research indicates that quinazolinone derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
  • Antibacterial Properties : Some derivatives have demonstrated efficacy against various bacterial strains.
  • CNS Activity : The presence of the piperazine moiety suggests potential psychoactive properties, which may influence neurotransmitter systems.

The biological activity of 3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one is hypothesized to involve:

  • Interaction with Receptors : The benzylpiperazine component may interact with serotonin and dopamine receptors, influencing mood and behavior.
  • Inhibition of Enzymes : The sulfanylidene group may play a role in inhibiting specific enzymes involved in cellular processes, contributing to its antitumor and antibacterial effects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to 3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one:

  • Antitumor Activity :
    • A study synthesized various quinazolinone derivatives and tested their cytotoxicity against cancer cell lines. Compounds with similar structures exhibited IC50 values indicating significant cytotoxic effects on human breast cancer cells (MCF-7) .
  • Antibacterial Effects :
    • Research on related quinazolinone compounds demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed inhibition zones greater than 15 mm against Staphylococcus aureus and Escherichia coli .
  • CNS Activity :
    • Animal studies have indicated that benzylpiperazine derivatives can modulate neurotransmitter release, suggesting potential use in treating anxiety and depression .

Comparative Analysis

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamideQuinazolinone core, piperazine moietyBromine substitution enhances reactivity
1-benzylpiperazineSimple piperazine derivativeLacks complex quinazolinone structure
1-(3-trifluoromethylphenyl)piperazinePiperazine with trifluoromethyl groupFluorine enhances lipophilicity and potency

Q & A

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions:

Piperazine-Phenyl Coupling : React 4-benzylpiperazine with a 3-carboxy-substituted phenyl intermediate using carbodiimide coupling agents (e.g., EDCl/HOBt) in dichloromethane (DCM) at room temperature .

Quinazolinone Core Formation : Cyclize the intermediate via acid-catalyzed (e.g., HCl) condensation in ethanol under reflux to form the 4-oxo-quinazolinone scaffold .

Sulfanylidene Introduction : Treat the intermediate with Lawesson’s reagent in toluene at 110°C to replace the carbonyl oxygen with sulfur .

Chloro-Substitution : Introduce the 7-chloro group via electrophilic aromatic substitution using chlorinating agents (e.g., Cl2/FeCl3) .

Key Considerations : Optimize reaction time and solvent polarity to avoid side products. Monitor purity using HPLC at each step .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:
Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the benzylpiperazine and sulfanylidene groups (e.g., <sup>1</sup>H/<sup>13</sup>C NMR for proton/carbon environments) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and monitor reaction progress .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., piperazine conformation) using single-crystal data deposited in CCDC .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> ion) .

Note : Cross-validate results with multiple techniques to ensure structural accuracy.

Advanced: How can researchers resolve contradictions in reported biological activities of quinazolinone derivatives?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Compare protocols (e.g., cell lines, incubation times) between studies. For example, IC50 discrepancies in kinase inhibition may stem from ATP concentration differences .
  • Structural Analogues : Evaluate substituent effects (e.g., benzyl vs. phenyl groups on piperazine) using SAR studies .
  • Solubility Factors : Normalize activity data against logP values to account for bioavailability differences .

Approach : Replicate conflicting assays under standardized conditions and use computational docking to predict binding modes .

Advanced: What strategies optimize solubility for in vivo studies?

Methodological Answer:

Salt Formation : Convert the free base to a hydrochloride salt using HCl in ethanol .

Co-Solvent Systems : Use DMSO:PBS (10:90) for aqueous compatibility .

Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance hydrophilicity .

Structural Modifications : Replace the benzyl group with polar substituents (e.g., pyridyl) while retaining activity .

Validation : Measure solubility via shake-flask method and confirm stability using LC-MS .

Basic: What structural features influence reactivity and stability?

Methodological Answer:

  • Quinazolinone Core : The 4-oxo group participates in hydrogen bonding, affecting receptor affinity .
  • Sulfanylidene Group : Enhances electrophilicity, making the compound prone to nucleophilic attack (e.g., glutathione in metabolic studies) .
  • Benzylpiperazine Moiety : The N-benzyl group increases lipophilicity, impacting membrane permeability .

Stability Tests : Conduct accelerated degradation studies under varying pH/temperature to identify labile sites .

Advanced: How to design experiments for elucidating the mechanism of action?

Methodological Answer:

Receptor Binding Assays : Use radiolabeled ligands (e.g., <sup>3</sup>H) to quantify affinity for target receptors (e.g., serotonin or dopamine receptors) .

Enzyme Inhibition Screens : Test against kinase panels (e.g., EGFR, VEGFR) with ATP-competitive assays .

Transcriptomic Profiling : Perform RNA-seq on treated cell lines to identify differentially expressed pathways .

Molecular Dynamics Simulations : Model interactions with binding pockets (e.g., using AutoDock Vina) to predict binding modes .

Data Integration : Combine in vitro and in silico results to construct a mechanistic hypothesis .

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